N-((3-Bromothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine
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Overview
Description
N-((3-Bromothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine is an organic compound that features a brominated thiophene ring attached to a dimethylthietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Bromothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with 2,2-dimethylthietan-3-amine under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((3-Bromothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-((3-Bromothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-((3-Bromothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylthietan-3-amine moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another brominated thiophene derivative with similar structural features.
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: A compound with a brominated thiophene ring and aniline moiety.
Uniqueness
N-((3-Bromothiophen-2-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to the presence of the dimethylthietan-3-amine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14BrNS2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C10H14BrNS2/c1-10(2)9(6-14-10)12-5-8-7(11)3-4-13-8/h3-4,9,12H,5-6H2,1-2H3 |
InChI Key |
JPKKGXNOOCFROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2=C(C=CS2)Br)C |
Origin of Product |
United States |
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